molecular formula C16H21N3O4S B2392384 Methyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 923692-38-0

Methyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2392384
CAS No.: 923692-38-0
M. Wt: 351.42
InChI Key: LVQVXXDCXBPAJE-UHFFFAOYSA-N
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Description

Methyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
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Mechanism of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure allows thiazole derivatives to interact with various biological targets, leading to their diverse biological activities.

In terms of pharmacokinetics, the properties of thiazole derivatives can also vary widely depending on their specific structure. Some general properties of thiazoles include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes . These properties can influence the bioavailability of thiazole derivatives.

The result of the action of thiazole derivatives can include a wide range of molecular and cellular effects, depending on their specific targets and mode of action. These can include effects on cell growth, inflammation, pain perception, microbial growth, and more .

Properties

IUPAC Name

methyl 1-[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-23-15(22)11-4-6-19(7-5-11)13(20)8-12-9-24-16(17-12)18-14(21)10-2-3-10/h9-11H,2-8H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQVXXDCXBPAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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